
D-Arabinose-13C-3
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Overview
Description
D-Arabinose-13C-3 is a stable isotope-labeled analog of D-Arabinose, a naturally occurring pentose sugar. The compound is specifically labeled with carbon-13 (13C) at the third carbon position, enabling its use in advanced analytical and metabolic studies. Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinose-13C-3 involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to maximize yield and purity. The process may include steps such as fermentation, extraction, and purification to obtain the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the accurate incorporation of the carbon-13 isotope and the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Arabinose-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under controlled conditions to form corresponding acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst to convert this compound into its reduced forms.
Major Products Formed
The major products formed from these reactions include various derivatives of D-arabinose, such as D-arabinonic acid (from oxidation) and D-arabitol (from reduction). These derivatives are useful for further studies and applications in different scientific fields .
Scientific Research Applications
Scientific Research Applications
1. Metabolic Tracing in Chemistry:
- D-Arabinose-13C-3 is primarily used as a tracer in metabolic studies to investigate carbohydrate metabolism pathways. Its stable isotope labeling provides insights into the dynamics of sugar metabolism and the role of pentoses in various biochemical processes .
2. Biological Studies:
- In biological research, this compound has been employed to study cellular processes such as metabolic labeling and tracking interactions within cells. It aids in understanding how cells utilize sugars for energy and growth .
3. Pharmacokinetics in Medicine:
- The compound is utilized in pharmacokinetic studies to explore drug absorption, distribution, metabolism, and excretion (ADME). By incorporating this compound into drug formulations, researchers can trace how drugs are processed within the body .
4. Industrial Applications:
- This compound is also applied in the synthesis of labeled compounds for pharmaceuticals and fine chemicals. Its use in industrial processes enhances the production of compounds with specific isotopic labeling for research and development purposes.
Breast Cancer Research
A study demonstrated that D-arabinose can induce cell cycle arrest in breast cancer cell lines by activating autophagy through the p38 MAPK signaling pathway. It was found that treatment with D-arabinose resulted in significant inhibition of cell proliferation, particularly in MCF-7 and MDA-MB-231 cell lines. Flow cytometry confirmed that D-arabinose treatment led to G2/M phase arrest, suggesting its potential as a therapeutic agent against cancer .
In Vivo Studies with Caenorhabditis elegans
Research using Caenorhabditis elegans showed that D-arabinose inhibited growth in a concentration-dependent manner, supporting its biological activity across different species. This model provided insights into the compound's effects on growth regulation at a multicellular level .
Glycan Structures as Biomarkers
Elevated levels of D-arabinose-containing free glycans were detected in the urine of cancer patients, indicating its potential role as a biomarker for cancer diagnostics and monitoring. This finding highlights the relevance of D-arabinose in clinical applications beyond basic research .
Mechanism of Action
The mechanism of action of D-Arabinose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through different biochemical processes using techniques like NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and interactions of D-arabinose .
Comparison with Similar Compounds
Isotopic Variants of D-Arabinose
Key Insights :
- The position and number of 13C labels influence analytical utility. This compound is optimal for tracking specific carbon pathways, while dual labels (e.g., 1,3-13C₂) improve isotopic enrichment detection .
Enantiomeric Comparison: D-Arabinose vs. L-Arabinose
Key Insights :
- Enantiomeric differences significantly impact safety and regulatory status. While this compound is safe for laboratory use, L-Arabinose requires stringent handling due to irritant properties .
Comparison with Other Isotopically Labeled Sugars
Key Insights :
- Deuterated compounds (e.g., D-Sorbitol-d8) are preferred for mass spectrometry, while 13C-labeled sugars like this compound are ideal for NMR-based studies .
Research Findings and Stability Data
- Synthesis: 13C labeling typically involves enzymatic incorporation or chemical synthesis with 13C-enriched precursors, though specific protocols for this compound are proprietary .
- Stability : Isotopic variants exhibit similar stability to unlabelled counterparts when stored at room temperature .
- Analytical Utility: The 13C label at C3 allows precise tracking in metabolic pathways, distinguishing it from unlabelled D-Arabinose in studies requiring isotopic discrimination .
Biological Activity
D-Arabinose-13C-3 is a stable isotope-labeled form of D-arabinose, a pentose sugar that has garnered attention for its biological activities, particularly in cancer research and microbial metabolism. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and potential applications in therapeutic contexts.
Overview of D-Arabinose
D-arabinose is a naturally occurring sugar found in various plants and microorganisms. It plays a crucial role in the biosynthesis of polysaccharides and is involved in cellular processes such as cell signaling and metabolism. The 13C labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.
Cell Cycle Arrest and Autophagy
Recent studies have demonstrated that D-arabinose can induce cell cycle arrest in cancer cells by promoting autophagy through the activation of the p38 MAPK signaling pathway. In vitro experiments showed that treatment with D-arabinose resulted in significant inhibition of cell proliferation in breast cancer cell lines, correlating with G2/M phase cell cycle arrest. The use of flow cytometry and Western blotting confirmed these findings, indicating that D-arabinose modulates autophagy-related proteins and pathways .
Inhibition of Biofilm Formation
D-arabinose has also been shown to inhibit biofilm formation by disrupting quorum sensing mechanisms in bacteria. This effect was observed on titanium discs where D-arabinose reduced bacterial growth significantly, suggesting its potential as an antimicrobial agent .
Case Studies
- Breast Cancer Cell Lines : A study focused on breast cancer cells revealed that D-arabinose exposure led to dose-dependent cytotoxicity, with significant effects on cell cycle regulation and autophagy induction. The use of inhibitors for autophagy (3-MA) or the p38 MAPK pathway (SB203580) reversed the effects of D-arabinose, highlighting its specific action on these pathways .
- Caenorhabditis elegans Model : In vivo studies using Caenorhabditis elegans demonstrated that D-arabinose inhibited growth in a concentration-dependent manner, further supporting its biological activity across different species .
- Glycan Structures in Cancer Patients : Elevated levels of D-arabinose-containing free-glycans were detected in the urine of cancer patients. This finding suggests a potential biomarker role for D-arabinose in cancer diagnostics and monitoring .
Data Tables
The following table summarizes key findings from various studies on the biological activity of D-arabinose:
Q & A
Q. Basic: How to determine the isotopic purity of D-Arabinose-13C-3 in experimental preparations?
Methodological Answer:
Isotopic purity is critical for tracer studies. Use nuclear magnetic resonance (NMR) spectroscopy to confirm the position-specific incorporation of the ¹³C label (e.g., verifying the 3rd carbon position). Cross-validate with high-resolution mass spectrometry (HR-MS) to quantify isotopic enrichment (%) by comparing observed m/z ratios with theoretical values. For quantitative accuracy, reference standards from NIST or equivalent databases should be used .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
While this compound is classified as non-hazardous under CLP regulations , follow general lab safety practices:
- Use PPE (gloves, goggles) to avoid contamination.
- Store in airtight containers at 4°C to prevent degradation.
- For spills, avoid water jets; collect solid material using absorbent pads and dispose of as chemical waste .
Q. Advanced: How to design a metabolic flux analysis (MFA) study using this compound as a stable isotope tracer?
Methodological Answer:
Tracer Selection: Optimize the tracer concentration (e.g., 0.1–1.0 mM) to avoid isotopic dilution in cell cultures.
Sampling Timepoints: Collect intracellular metabolites at multiple timepoints (e.g., 0, 15, 30, 60 mins) to capture dynamic flux.
Analytical Workflow:
- Extract metabolites using methanol:water (80:20) with internal standards.
- Analyze via LC-MS/MS with targeted MRM transitions for ¹³C-labeled intermediates.
- Use computational tools (e.g., INCA, OpenFlux) to model flux distributions .
Q. Advanced: How to resolve discrepancies in isotopic enrichment data from this compound tracer experiments?
Methodological Answer:
Common sources of inconsistency include:
- Impurities: Verify isotopic purity via NMR/MS as in FAQ 1.
- Sample Degradation: Store samples at -80°C and avoid freeze-thaw cycles.
- Instrument Calibration: Recalibrate MS instruments daily using certified reference materials.
- Statistical Validation: Apply ANOVA to assess technical vs. biological variability, and report p-values with confidence intervals .
Q. Basic: Which analytical techniques are optimal for quantifying this compound in complex biological matrices?
Methodological Answer:
Q. Advanced: How to synthesize this compound with high enantiomeric purity for mechanistic studies?
Methodological Answer:
- Enzymatic Synthesis: Use arabinose isomerase to convert ¹³C-labeled substrates (e.g., D-ribose) into this compound, ensuring stereospecificity.
- Chemical Synthesis: Employ Kiliani-Fischer elongation with Na¹³CN, followed by chiral chromatography (e.g., Chiralpak IA column) to isolate the D-enantiomer.
- Quality Control: Confirm enantiomeric purity via polarimetry and compare optical rotation values with literature .
Q. Advanced: What strategies mitigate isotopic scrambling during this compound metabolism studies?
Methodological Answer:
- Isotope Dilution Assays: Pre-equilibrate cells with unlabeled arabinose before introducing the ¹³C tracer.
- Time-Course Experiments: Shorten incubation periods to minimize metabolic side reactions.
- Pathway Inhibitors: Use enzyme-specific inhibitors (e.g., arabinose dehydrogenase inhibitors) to block competing pathways .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-GZOCJTDTSA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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